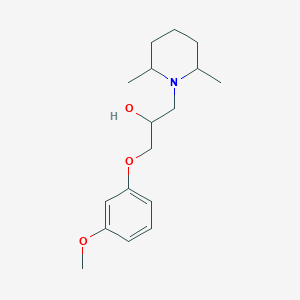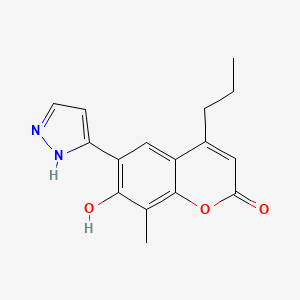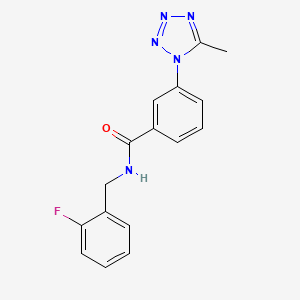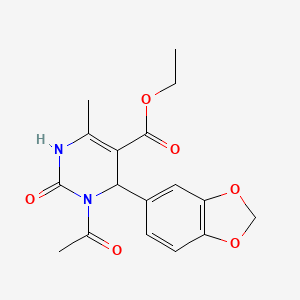![molecular formula C21H26N6O B12165846 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) is a complex organic compound that features a piperidinecarboxamide core, a dimethylpyrimidinyl group, and a benzimidazolylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) typically involves multiple steps:
Formation of the Piperidinecarboxamide Core: This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under amide-forming conditions.
Introduction of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidinecarboxamide intermediate with 4,6-dimethyl-2-pyrimidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Benzimidazolylmethyl Group: The final step involves the alkylation of the intermediate with 1-methyl-1H-benzimidazole, typically using a strong base such as sodium hydride (NaH) and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A related compound with a similar pyrimidine core, used in the synthesis of pharmaceuticals and agrochemicals.
1-Methyl-1H-benzimidazole: A simpler analog that serves as a building block in organic synthesis.
Uniqueness
3-Piperidinecarboxamide,1-(4,6-dimethyl-2-pyrimidinyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-(9CI) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-14-11-15(2)24-21(23-14)27-10-6-7-16(13-27)20(28)22-12-19-25-17-8-4-5-9-18(17)26(19)3/h4-5,8-9,11,16H,6-7,10,12-13H2,1-3H3,(H,22,28) |
InChI Key |
ONGLQRHKGQJSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-N-{4-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12165774.png)


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12165790.png)
![N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12165794.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12165799.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12165835.png)

![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
